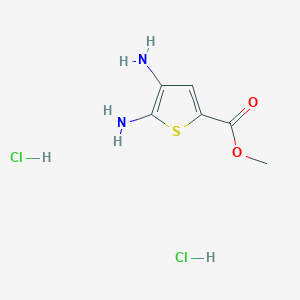

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride

CAS No.: 1452518-88-5

Cat. No.: VC2861891

Molecular Formula: C6H10Cl2N2O2S

Molecular Weight: 245.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1452518-88-5 |

|---|---|

| Molecular Formula | C6H10Cl2N2O2S |

| Molecular Weight | 245.13 g/mol |

| IUPAC Name | methyl 4,5-diaminothiophene-2-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C6H8N2O2S.2ClH/c1-10-6(9)4-2-3(7)5(8)11-4;;/h2H,7-8H2,1H3;2*1H |

| Standard InChI Key | YDLQRAQFZCQSQT-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(S1)N)N.Cl.Cl |

| Canonical SMILES | COC(=O)C1=CC(=C(S1)N)N.Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Features

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride is characterized by its thiophene core with two protonated amino groups and a methyl carboxylate substituent. The parent compound (methyl 4,5-diaminothiophene-2-carboxylate) has a molecular formula of C6H8N2O2S and a molecular weight of 172.20 g/mol . The addition of two HCl molecules in the dihydrochloride salt results in a modified formula and increased molecular weight.

Key structural elements include:

-

A thiophene ring (five-membered aromatic heterocycle containing sulfur)

-

Two amino groups (-NH2) at positions 4 and 5, which are protonated in the salt form

-

A methyl carboxylate group (-COOCH3) at position 2

-

Two chloride counter-ions balancing the positive charges on the protonated amino groups

Physical and Chemical Properties

The physical and chemical properties of methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride differ significantly from its free base counterpart:

-

Physical Appearance: Typically a crystalline solid, often off-white to pale yellow in color

-

Solubility: Enhanced water solubility compared to the free base due to the ionic character imparted by the protonated amino groups

-

Stability: Generally stable under standard laboratory conditions but may be hygroscopic due to the salt nature

-

Acidity/Basicity: The protonated amino groups make the compound acidic in solution

The parent compound exhibits properties that inform our understanding of the dihydrochloride salt. It has a molecular weight of 172.20 g/mol and contains functional groups that can undergo various chemical transformations .

Tabulated Properties

Synthesis Methods

General Synthetic Approaches

The synthesis of methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride typically involves a two-stage process: first synthesizing the parent compound, followed by conversion to the dihydrochloride salt.

The parent compound can be synthesized through several routes. One common approach involves the nitration of methyl thiophene-2-carboxylate followed by reduction to introduce the amino groups at positions 4 and 5. The reduction step typically employs reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Specific Synthetic Routes

A patent describes a process for preparing related aminothiophenes, which could be adapted for synthesizing methyl 4,5-diaminothiophene-2-carboxylate:

"The present invention provides a process for the preparation of a 3-aminothiophene or an acid-addition salt thereof, which comprises reacting the corresponding 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine in the presence of a polar inert solvent and in the absence of a base at a temperature in the range of from 0° to 200° C."

This approach could potentially be modified for producing 4,5-diaminothiophenes with appropriate starting materials and reaction conditions. The patent further specifies that when the 3-oxotetrahydrothiophene has a 4-alkoxycarbonyl substituent, the reaction is conducted at temperatures between 50° and 200° C .

Conversion to Dihydrochloride Salt

The conversion of methyl 4,5-diaminothiophene-2-carboxylate to its dihydrochloride salt involves treating the free base with hydrogen chloride. This process typically includes:

-

Dissolving the free base in an appropriate organic solvent (e.g., diethyl ether, ethanol)

-

Introducing anhydrous hydrogen chloride gas or a solution of HCl in an organic solvent

-

Precipitation of the dihydrochloride salt

-

Isolation by filtration and purification through recrystallization

This salt formation process protonates both amino groups, significantly altering the compound's physical properties and enhancing its water solubility.

Biological Activity and Applications

Pharmacological Properties

Methyl 4,5-diaminothiophene-2-carboxylate and its derivatives have demonstrated various biological activities that make them valuable in medicinal chemistry research:

Synthetic Applications

Beyond its direct biological applications, methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride serves as:

-

Building Block: A versatile intermediate for synthesizing more complex heterocyclic compounds

-

Functional Template: A platform for structure-activity relationship studies in drug discovery

-

Reactive Substrate: The amino groups provide sites for further functionalization through various reactions including acylation, alkylation, and condensation

The dihydrochloride salt form offers advantages in handling and solubility compared to the free base, making it particularly useful in certain synthetic applications where aqueous conditions are required.

Analytical Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents a primary method for assessing the purity of methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride. According to product specifications, a minimum purity of 98% (HPLC) would be expected for research-grade material .

Mass Spectrometry

Mass spectrometric analysis would typically show the molecular ion peak corresponding to the parent compound (m/z 172) rather than the intact salt, as the dihydrochloride form would dissociate during ionization. Fragment patterns would include losses characteristic of methoxy groups and other structural components.

Current Research and Future Perspectives

Ongoing Research Areas

Current research involving methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride and related compounds focuses on several areas:

-

Development of improved synthetic methodologies with higher yields and purity

-

Creation of novel derivatives with enhanced biological activities

-

Investigation of structure-activity relationships for optimizing therapeutic potential

-

Exploration of applications in materials science and coordination chemistry

Future Research Directions

Several promising research directions remain to be fully explored:

-

Comprehensive biological screening against diverse disease targets

-

Development of more efficient and environmentally friendly synthetic routes

-

Investigation of long-term stability profiles under various conditions

-

Exploration of novel formulations to enhance bioavailability and efficacy

-

Potential applications in emerging fields such as theranostics and targeted drug delivery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume